Enhanced Acidity (Lower pKa) Compared to Non-Fluorinated Analog
The electron-withdrawing effect of the gem-difluoro group at the 3-position significantly increases the acidity of 3,3-difluoro-2,2-dimethylbutanoic acid relative to its non-fluorinated analog, 2,2-dimethylbutanoic acid. This is a class-level inference based on the well-documented inductive effect of fluorine atoms [1].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | Predicted pKa ≈ 2.5 |
| Comparator Or Baseline | 2,2-Dimethylbutanoic acid (CAS 595-37-9): pKa = 5.00 (calculated) [2] |
| Quantified Difference | ΔpKa ≈ -2.5, indicating the target compound is approximately 300x more acidic. |
| Conditions | Calculated/predicted values for aqueous conditions. |
Why This Matters
The enhanced acidity influences solubility, protein binding, and overall pharmacokinetic behavior, making the difluoro analog a superior choice for optimizing drug-like properties.
- [1] Melnykov, K. P., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(16), e202200331. View Source
- [2] Chembase. 2,2-Dimethylbutanoic acid. Chembase ID: 140134. Acid pKa: 5.000904. View Source
